(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one
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Overview
Description
The compound (4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[1040]hexadeca-1(12),13,15-trien-11-one is a complex organic molecule with a unique bicyclic structure This compound is characterized by the presence of multiple functional groups, including an amino group, a methoxy group, and a pyridinylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[1040]hexadeca-1(12),13,15-trien-11-one involves multiple steps, each requiring specific reaction conditions
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently.
Introduction of Functional Groups: The amino, methoxy, and pyridinylphenyl groups are introduced through various substitution reactions. These steps may involve the use of reagents such as methanol, pyridine, and amines, along with appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
The compound (4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, potentially leading to the formation of aldehydes or ketones.
Reduction: The amino group can be reduced to form primary amines or other nitrogen-containing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or ketones, while reduction of the amino group may produce primary amines.
Scientific Research Applications
The compound (4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[104
Medicinal Chemistry: Due to its complex structure and functional groups, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activity could be explored for therapeutic applications.
Materials Science: The unique bicyclic structure and functional groups may make this compound suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Chemical Biology: The compound could be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Protein-Protein Interactions: The compound may disrupt protein-protein interactions, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4S,8R)-8,16,18-Trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one
- 8,14,16-Trihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-2,10-dione
- 2-methoxy-N-[(5S,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-8-[oxo(2-pyridinyl)methyl]-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]acetamide
Uniqueness
The uniqueness of (4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one lies in its specific combination of functional groups and bicyclic structure. This combination imparts unique chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C29H36N4O3 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one |
InChI |
InChI=1S/C29H36N4O3/c1-20-16-33(17-22-8-10-23(11-9-22)26-7-5-6-14-31-26)21(2)19-36-27-13-12-24(30)15-25(27)29(34)32(3)18-28(20)35-4/h5-15,20-21,28H,16-19,30H2,1-4H3/t20-,21-,28-/m0/s1 |
InChI Key |
URZZHBSSEGEMPD-CZBREUMFSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](COC2=C(C=C(C=C2)N)C(=O)N(C[C@@H]1OC)C)C)CC3=CC=C(C=C3)C4=CC=CC=N4 |
Canonical SMILES |
CC1CN(C(COC2=C(C=C(C=C2)N)C(=O)N(CC1OC)C)C)CC3=CC=C(C=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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